ethyl N-butanoyl-2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoroalaninate
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Overview
Description
- Ethyl N-butanoyl-2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoroalaninate is a complex organic compound with a unique structure.
- It contains an ethyl ester group, a butanoyl group, a trifluoroalaninate moiety, and a substituted aniline fragment.
- The compound’s intricate structure suggests potential interesting properties and applications.
Preparation Methods
- The synthetic route for this compound involves several steps.
- One possible method is the reaction between 3-chloro-4-fluoroaniline and diethyl malonate.
- The reaction proceeds through nucleophilic substitution at the aniline nitrogen, followed by cyclization and esterification.
- Industrial production methods may involve optimized conditions for yield and scalability.
Chemical Reactions Analysis
- Ethyl N-butanoyl-2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoroalaninate can undergo various reactions:
Nucleophilic substitution: The aniline nitrogen can react with electrophiles (e.g., alkyl halides) to form new bonds.
Arylation: The compound can participate in Suzuki–Miyaura cross-coupling reactions.
- Common reagents include N-bromosuccinimide (NBS) for radical reactions .
Scientific Research Applications
- In chemistry: The compound’s unique structure may inspire new ligands or catalysts.
- In biology: It could serve as a probe for studying protein–ligand interactions.
- In medicine: Potential applications include drug design or imaging agents.
- In industry: Its reactivity could find use in fine chemical synthesis.
Mechanism of Action
- The compound’s effects depend on its specific targets.
- Molecular pathways could involve binding to receptors, enzyme inhibition, or modulation of cellular processes.
Comparison with Similar Compounds
- Similar compounds include other substituted anilines or esters.
- Ethyl N-butanoyl-2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoroalaninate stands out due to its trifluoroalaninate group.
Remember that this compound’s applications and mechanisms are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C15H17ClF4N2O3 |
---|---|
Molecular Weight |
384.75 g/mol |
IUPAC Name |
ethyl 2-(butanoylamino)-2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C15H17ClF4N2O3/c1-3-5-12(23)22-14(15(18,19)20,13(24)25-4-2)21-9-6-7-11(17)10(16)8-9/h6-8,21H,3-5H2,1-2H3,(H,22,23) |
InChI Key |
NXTHGGRFKVOGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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